AZD-2461

Catalog No.
S548569
CAS No.
1174043-16-3
M.F
C22H22FN3O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD-2461

CAS Number

1174043-16-3

Product Name

AZD-2461

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AZD2461; AZD-2461; AZD 2461.

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F

The exact mass of the compound 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one is 395.16452 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD-2461 is a highly potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor (IC50 = 5 nM for PARP1, 2 nM for PARP2) developed specifically to overcome acquired resistance mechanisms associated with first-generation PARP inhibitors like olaparib. While maintaining the core pharmacodynamic and pharmacokinetic properties required to induce synthetic lethality in BRCA-deficient models, AZD-2461 features critical structural modifications that prevent it from acting as a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump. This targeted design ensures sustained intracellular concentrations and reliable target engagement, making it a critical procurement choice for advanced in vivo studies where spontaneous or acquired transporter-mediated resistance would otherwise confound therapeutic outcomes and workflow reproducibility[1].

Substituting AZD-2461 with the first-in-class analog olaparib often leads to experimental failure in long-term efficacy studies due to P-glycoprotein (P-gp) mediated drug efflux. In BRCA-mutant models, olaparib resistance predominantly involves the overexpression of P-gp, which rapidly pumps the drug out of the cell and neutralizes its efficacy [1]. Researchers relying on olaparib in these settings must either co-administer P-gp inhibitors like tariquidar or verapamil—introducing off-target toxicities and confounding variables—or risk false-negative efficacy results. AZD-2461’s structural inability to be recognized by these transporters ensures robust, single-agent activity even in highly efflux-competent or acquired-resistant cell lines and tumors, providing a much cleaner laboratory workflow [2].

Evasion of P-glycoprotein (P-gp) Mediated Efflux for Workflow Simplification

AZD-2461 demonstrates equivalent cellular activity in both wild-type KB31 cells and P-gp-overexpressing KBA1 cells, whereas olaparib shows significantly reduced efficacy in the P-gp-overexpressing line. The addition of the P-gp inhibitor verapamil has little effect on AZD-2461's cellular activity, confirming it is not prone to P-gp-mediated efflux [1].

Evidence DimensionCellular activity in P-gp overexpressing cells
Target Compound DataMaintains full cellular activity without efflux inhibitors
Comparator Or BaselineOlaparib (requires verapamil or tariquidar to restore activity)
Quantified DifferenceAZD-2461 bypasses P-gp liability, eliminating the need for co-administered efflux inhibitors
ConditionsKBA1 (P-gp overexpressing) vs KB31 (wild-type) cell lines

Eliminates the need to handle and co-administer toxic efflux inhibitors in long-term in vivo workflows, simplifying experimental design and improving data reproducibility.

In Vivo Efficacy in Olaparib-Resistant Tumor Models

In a syngeneic mouse model using the olaparib-resistant BRCA1/p53-deficient tumor line T6-28 (which exhibits an 80-fold increase in Mdr1b expression), AZD-2461 administered at 100 mg/kg orally induced significant tumor regression. In contrast, olaparib failed to control tumor growth unless co-administered with the P-gp inhibitor tariquidar [1].

Evidence DimensionTumor growth inhibition in resistant models
Target Compound Data100 mg/kg p.o. drives tumor regression as a single agent
Comparator Or BaselineOlaparib (50 mg/kg i.p. fails to control growth without tariquidar)
Quantified DifferenceAZD-2461 restores in vivo efficacy in tumors with 80-fold Mdr1b upregulation
ConditionsBRCA1/p53-deficient T6-28 mouse mammary tumor model

Justifies the procurement of AZD-2461 for researchers specifically modeling acquired PARP inhibitor resistance in advanced in vivo settings.

Baseline Target Potency Equivalence

Despite the structural modifications required to evade P-gp, AZD-2461 maintains high-affinity target engagement comparable to first-generation inhibitors. AZD-2461 exhibits an IC50 of 5 nM for PARP1 and 2 nM for PARP2, matching the established potency baseline of olaparib (IC50 = 5 nM for PARP1) [1].

Evidence DimensionEnzymatic inhibition (IC50)
Target Compound DataPARP1 IC50 = 5 nM, PARP2 IC50 = 2 nM
Comparator Or BaselineOlaparib (PARP1 IC50 = 5 nM)
Quantified DifferenceEquivalent target potency (1:1 ratio for PARP1)
ConditionsIn vitro biochemical enzymatic assay

Ensures buyers that the structural changes preventing P-gp efflux do not compromise the primary enzymatic inhibitory potency required for synthetic lethality.

Improved Tolerability in Chemotherapy Combinations

In preclinical mouse models, AZD-2461 demonstrated a superior tolerability profile when combined with the DNA-damaging agent temozolomide compared to olaparib. AZD-2461 showed a significantly lower impact on mouse bone marrow cells, allowing for more effective combination dosing schedules without dose-limiting myelosuppression[1].

Evidence DimensionBone marrow tolerability in combination therapy
Target Compound DataExhibits low toxicity to mouse bone marrow cells when combined with temozolomide
Comparator Or BaselineOlaparib (induces severe bone marrow toxicity in identical combination regimens)
Quantified DifferenceAZD-2461 permits sustained combination dosing, whereas olaparib requires dose reduction or interruption
ConditionsMouse xenograft models treated with temozolomide + PARP inhibitor

Provides superior workflow fit for combination therapy screening by preventing dose-limiting overlapping toxicities, allowing researchers to evaluate synergistic efficacy without premature study termination.

Acquired Resistance Modeling in BRCA-Deficient Cancers

AZD-2461 is the optimal choice for studying BRCA-mutant tumors that have developed resistance to first-generation PARP inhibitors. Because it bypasses P-gp upregulation—the primary mechanism of olaparib resistance in mouse models—it allows researchers to isolate and study secondary resistance mechanisms, such as 53BP1 loss or homologous recombination restoration, without transporter-mediated artifacts [1].

Long-Term In Vivo Efficacy Studies

For extended dosing schedules in syngeneic mouse models where spontaneous P-gp-mediated resistance typically confounds results, AZD-2461 provides sustained target engagement. This eliminates the need to co-administer P-gp inhibitors, streamlining experimental workflows and improving data reproducibility[2].

Combination Therapy Screening with DNA-Damaging Agents

Due to its lower impact on mouse bone marrow cells, AZD-2461 is highly recommended for in vivo studies combining PARP inhibition with chemotherapeutics like temozolomide. It enables researchers to evaluate synergistic efficacy without being prematurely halted by dose-limiting overlapping toxicities[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.16451973 Da

Monoisotopic Mass

395.16451973 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3K288XF5XJ

Wikipedia

AZD2461

Dates

Last modified: 08-15-2023
1: 1: Jaspers JE, Kersbergen A, Boon U, Sol W, van Deemter L, Zander SA, Drost R, Wientjens E, Ji J, Aly A, Doroshow JH, Cranston A, Martin NM, Lau A, O'Connor MJ, Ganesan S, Borst P, Jonkers J, Rottenberg S. Loss of 53BP1 causes PARP inhibitor  resistance in Brca1-mutated mouse mammary tumors. Cancer Discov. 2013 Jan;3(1):68-81. doi: 10.1158/2159-8290.CD-12-0049. Epub 2012 Oct 25. PubMed PMID: 23103855.

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